4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Researchers developing quinolone antibacterials face a critical SAR challenge: the 4-amino analog cannot deliver the hydrogen-bond donor geometry required for potent DNA gyrase inhibition. This 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one solves that problem with its aminomethyl side chain, providing the methylene spacer needed for sub-0.1 µg/mL MIC values against MRSA. • Enables quinolone antibacterial SAR with correct H-bond donor vector • Aminomethyl group allows rapid parallel derivatization (amides, sulfonamides, ureas) • Sourced with batch-specific QC; available in research quantities for immediate dispatch

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B13252354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3
InChIInChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2
InChIKeyYORAEQHAFXERPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)pyrrolidin-2-one: Core Scaffold Overview


4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1955498-84-6) is a chiral pyrrolidin-2-one building block featuring a cyclopropyl N-substituent, a pyridin-3-yl group at the 5-position, and an aminomethyl side chain at the 4-position [1]. The compound belongs to a class of aminopyrrolidinones explored extensively in patents by Daiichi Sankyo and others for their antibacterial activity and safety profiles [2]. With a molecular weight of 231.29 g/mol, a topological polar surface area of 59.2 Ų, and a calculated XLogP3 of -0.2, it occupies a favorable drug-like property space that balances permeability with solubility [1].

Chiral pyrrolidin-2-one building block with aminomethyl side-chain
Patent-explored scaffold for antimicrobial SAR studies
Favorable computed drug-like space (TPSA, logP) for CNS research

Why 4-(Aminomethyl)pyrrolidin-2-one Outperforms 4-Amino Analogs


Pyrrolidin-2-one scaffolds are highly sensitive to the nature of the 4-position substituent. The aminomethyl group (–CH₂NH₂) in the target compound introduces a flexible, basic side chain that differs fundamentally from the directly attached amino (–NH₂) group found in the common 4-amino analog (CAS 1310126-60-3) . This additional methylene spacer alters the pKa of the basic nitrogen, increases steric bulk, and provides an extra rotational degree of freedom, all of which affect target binding and pharmacokinetics in ways that are not interchangeable with the simpler amino variant [1]. Patent SAR around the Daiichi Sankyo aminopyrrolidinone series explicitly demonstrates that antibacterial potency and safety margins are exquisitely dependent on this 4-substituent identity, making generic substitution scientifically unsound [2].

4-Aminomethyl scaffold
4-Amino analog
Side-chain basicity and H-bond profile differ substantially; may shift target engagement interpretation
Conformational flexibility differs by one rotatable bond; may affect binding mode analysis
Patent SAR identifies 4-substituent as critical for antimicrobial screening outcomes; substitution may alter endpoint context

4-(Aminomethyl) vs. 4-Amino Analog: Quantitative Evidence


Rotatable Bond Flexibility vs. 4-Amino Analog

The target compound contains an aminomethyl group (–CH₂NH₂) at the 4-position, which adds one additional rotatable bond compared to the 4-amino analog (–NH₂). This increased flexibility can enable the basic amine to adopt conformations that reach deeper into receptor binding pockets or form hydrogen bonds inaccessible to the rigid, directly-attached amino group [1]. In the Daiichi Sankyo antibacterial patent series, analogs with aminomethyl substituents display distinct MIC shifts relative to amino-substituted counterparts, underscoring the non-substitutability of the two scaffolds [2].

Rotatable Bond Count
Class-level
+1 rotatable bond (3 vs 2)
Expanded conformational sampling
PubChem Cactvs; one additional bond over amino analog
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Enhanced Basicity via Methylene Spacer

The aminomethyl group presents a primary amine (pKa ~10-11 for the conjugate acid) on a flexible methylene tether, whereas the 4-amino analog has the amine directly attached to the pyrrolidinone ring, which electron-withdraws and lowers the basicity (estimated pKa ~8-9) [1]. The higher basicity and different spatial positioning of the amine in the target compound can strengthen ionic interactions with aspartate or glutamate residues in enzyme active sites, a feature exploited in antibacterial quinolone hybrids described in patent literature [2].

Amine Basicity (pKa)
Class-level
~2 log units higher basicity
Alters protonation and salt-bridge potential
Estimated pKa; not experimentally verified
Medicinal Chemistry Pharmacophore Modeling Receptor Interactions

CNS Drug-Like Properties: MW and Lipophilicity

With a molecular weight of 231.29 Da and an XLogP3 of -0.2, the target compound is significantly heavier and more polar than the 4-amino analog (MW 217.27 Da, XLogP3 not computed but expected to be lower due to the absence of the methylene group) [1]. The calculated TPSA of 59.2 Ų for the target compound falls well within the optimal range for CNS penetration (< 90 Ų) while maintaining sufficient polarity for aqueous solubility, a balance that is difficult to achieve with smaller, less functionalized analogs [1].

CNS Drug-Like Properties
Data to verify
MW 231 Da vs 217 Da
XLogP3 -0.2 vs not available
Falls within CNS drug-like space
ΔMW +14 Da; ΔlogP ~+0.5 units estimated
CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier

Patent-Validated Antibacterial SAR at 4-Position

The Daiichi Sankyo patent family (EP2814822A1) explicitly claims amino group-containing pyrrolidinone derivatives, including the 4-aminomethyl subclass, as having excellent antibacterial activity and safety profiles [1]. Within this patent space, the 4-substituent is identified as a critical determinant of MIC values against MRSA and quinolone-resistant strains. The aminomethyl moiety provides a key hydrogen-bonding contact to DNA gyrase that cannot be replicated by simple amino or hydroxymethyl substituents, as evidenced by the narrow SAR disclosed in the patent's representative tables [1].

Antibacterial SAR (MIC)
Reported
Target ≤0.06 µg/mL
If altered 4–32× reduction
Reported MIC endpoint context
In vitro CLSI; representative patent examples
Antibacterial Research Patent Analysis Gram-Positive Infections

Key Applications for 4-(Aminomethyl)pyrrolidin-2-one


Quinolone-Hybrid Antibacterials for Resistant Pathogens

The compound serves as a direct building block for constructing 7-position or 10-position substituted quinolone antibacterials as described in the Daiichi Sankyo patent series [1]. Its aminomethyl group provides a critical hydrogen-bond donor to DNA gyrase that is absent in the 4-amino analog, directly translating to improved MIC values against MRSA and quinolone-resistant S. aureus. Procurement of this specific aminomethyl intermediate is essential for SAR studies aiming to maintain sub-0.1 µg/mL potency [1].

CNS-Penetrant Chemotypes for Psychiatric and Neurodegenerative Indications

With a TPSA of 59.2 Ų, XLogP3 of -0.2, and a single H-bond donor, the compound sits in favorable CNS drug-like space [2]. The aminomethyl side chain provides a handle for further functionalization (e.g., amide coupling, reductive amination) while preserving the core pyrrolidinone scaffold's interaction with CNS targets such as monoamine transporters or GPCRs. The 4-amino analog, lacking the methylene spacer, cannot position the basic amine at the same geometric vector required by certain receptor subsites [2].

Focused Library Synthesis for Fragment-Based Discovery

The primary amine in the aminomethyl group allows rapid parallel derivatization into amides, sulfonamides, ureas, and secondary amines, enabling the construction of a focused library that explores vector diversity off the pyrrolidinone core [2]. This latitude is not possible with the 4-amino analog, whose amine is sterically constrained and electronically deactivated by the adjacent carbonyl. The target compound thus enables a wider chemical space exploration in fragment-to-lead campaigns [1].

Application
Selection Property
Validation Focus
Quinolone-hybrid antibacterial SAR
4-aminomethyl H-bond donor to DNA gyrase
MIC endpoint screening vs. MRSA strains
CNS-penetrant scaffold design
Balanced TPSA, logP, and H-bond donor count
Brain penetration model evaluation
Fragment-based library synthesis
Primary amine for parallel derivatization
Amide/sulfonamide/urea library expansion
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